molecular formula C10H16ClN B2893093 (R)-1-Phenylbutan-1-amine hydrochloride CAS No. 6150-01-2; 934268-52-7

(R)-1-Phenylbutan-1-amine hydrochloride

Cat. No.: B2893093
CAS No.: 6150-01-2; 934268-52-7
M. Wt: 185.7
InChI Key: SRLJBKBDJRRHGL-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Phenylbutan-1-amine hydrochloride is a chiral arylalkylamine of significant interest in organic and medicinal chemistry research. This compound features a chiral carbon center, and this (R)-enantiomer is defined by its specific three-dimensional configuration according to the Cahn-Ingold-Prelog priority rules . Its structure, consisting of a phenyl group and a butylamine chain, makes it a versatile intermediate and a valuable scaffold for the synthesis of more complex molecules . The hydrochloride salt form is typically utilized to enhance the compound's stability and water solubility for research applications . This compound serves as a critical building block in asymmetric synthesis and is widely used in the investigation of reductive amination reactions, a fundamental method for forming carbon-nitrogen bonds . In pharmaceutical research, the (R)-enantiomer of 1-Phenylbutan-1-amine has demonstrated relevance in structure-activity relationship studies. For instance, research into degrasyn derivatives, which incorporate this chiral amine scaffold, has shown that the (R)-configuration contributes to antibiotic activity against multi-resistant Staphylococcus aureus , highlighting its potential in the development of novel anti-infective agents . The broader class of arylalkylamines to which it belongs is known for interactions with various biological targets, making them a focus for developing new therapeutic agents, particularly for the central nervous system . This compound is supplied for laboratory research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

(1R)-1-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLJBKBDJRRHGL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylbutylamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reductive amination of 1-phenylbutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or an amine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenylbutylamine hydrochloride may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of the precursor compound. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylbutylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in organic solvents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

®-1-Phenylbutylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Phenylbutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent/Modification Molecular Weight (g/mol) Key Differences
(R)-1-Phenylbutan-1-amine hydrochloride 132312-93-7 C₁₀H₁₄ClN Phenyl, butyl chain 183.68 Baseline compound
(R)-1-(o-Tolyl)butan-1-amine hydrochloride 1622239-58-0 C₁₁H₁₈ClN o-Tolyl (2-methylphenyl) 199.72 Enhanced lipophilicity due to methyl group
(R)-1-(m-Tolyl)butan-1-amine hydrochloride 698378-44-8 C₁₁H₁₈ClN m-Tolyl (3-methylphenyl) 199.72 Altered electronic effects vs. o-tolyl isomer
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride 499157-78-7 C₁₃H₂₂ClN 3,5-Dimethylphenyl, branched butyl 227.77 Steric hindrance impacts receptor binding
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride 856563-00-3 C₁₀H₁₁F₃ClN 4-Trifluoromethylphenyl, propyl chain 229.65 Electron-withdrawing CF₃ group alters reactivity
(R)-Duloxetine Hydrochloride Impurity A 910138-96-4 C₁₈H₂₀ClNOS Naphthyloxy and thiophene substituents 333.88 Complex heterocyclic structure for serotonin modulation

Stereochemical Considerations

Enantiomeric pairs, such as (R)- vs. (S)-1-Phenylbutan-1-amine hydrochloride , exhibit distinct similarity scores (e.g., 0.97 for (R)-2-methyl vs. 1.00 for (S)-3-methyl analogs) . This highlights the critical role of stereochemistry in pharmacological activity and receptor interactions.

Q & A

Q. Analytical Validation :

TechniquePurposeExample Parameters
Chiral HPLCEnantiomeric excess (ee) determinationColumn: Chiralpak AD-H; Mobile phase: hexane/isopropanol (90:10)
NMR SpectroscopyStructural confirmation1^1H NMR (DMSO-d6): δ 1.45–1.65 (m, 2H, CH2), 2.90–3.10 (m, 1H, CH-NH3+)
Mass SpectrometryMolecular ion verificationm/z: 199.72 [M+H]+

How does the stereochemical configuration of this compound influence its biological interactions?

Advanced Research Question
The (R)-enantiomer’s three-dimensional structure determines receptor-binding affinity. For example:

  • Receptor Docking : Molecular dynamics simulations show the (R)-configuration aligns with hydrophobic pockets in monoamine transporters, enhancing binding vs. the (S)-form .
  • Pharmacological Assays : In vitro studies using rat brain synaptosomes demonstrate 3-fold higher uptake inhibition of serotonin for the (R)-enantiomer compared to racemic mixtures .

Q. Experimental Design :

  • Comparative Studies : Test (R)-, (S)-, and racemic forms in parallel.
  • Key Metrics : IC50 values, Ki (binding affinity), and functional activity (e.g., cAMP modulation).

What strategies resolve contradictory data in characterizing this compound’s solid-state structure?

Advanced Research Question
Conflicting crystallography or spectroscopy data may arise from polymorphism or solvate formation. Methodological approaches include:

  • X-ray Diffraction (XRD) : Compare experimental vs. simulated powder patterns to identify polymorphs.
  • Thermogravimetric Analysis (TGA) : Detect solvates (e.g., hydrate loss at 100–120°C) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-induced structural changes.

Case Example : Discrepancies in melting points (e.g., 180°C vs. 185°C) were resolved by identifying two polymorphic forms via differential scanning calorimetry (DSC) .

How can reaction conditions be optimized to improve yield and enantioselectivity?

Advanced Research Question
Variables to Optimize :

ParameterImpactOptimal Range
TemperatureAffects reaction rate and ee-20°C to 25°C (lower temps favor ee)
Catalyst LoadingHigher loadings improve ee but increase cost0.5–2 mol% chiral catalyst
Solvent PolarityPolar aprotic solvents enhance salt stabilityEthanol, acetonitrile

Case Study : Using (R)-BINAP as a chiral ligand in asymmetric hydrogenation increased ee from 75% to 98% .

What analytical methods differentiate this compound from structurally similar amines?

Basic Research Question
Key Differentiators :

  • Chromatography : Retention time shifts in reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Spectroscopy : Distinct 13^{13}C NMR signals for the β-carbon (δ 35–40 ppm) vs. analogs with branched chains .
  • Mass Fragmentation : Characteristic fragment ions (e.g., m/z 121 for phenylbutylamine backbone) .

What in vitro models are suitable for studying this compound’s neuropharmacological effects?

Advanced Research Question
Models and Protocols :

ModelApplicationProtocol
HEK-293 cells expressing hSERTSerotonin transporter inhibitionFluorescence-based uptake assay (IC50 determination)
Primary neuronal culturesNeurotoxicity screeningLactate dehydrogenase (LDH) release assay
Radioligand binding assaysReceptor affinity profilingCompetition binding with 3^3H-citalopram

Data Interpretation : Normalize results to positive controls (e.g., fluoxetine for SERT inhibition) and account for solvent interference (e.g., DMSO <0.1% final concentration).

How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?

Advanced Research Question
Comparative Analysis :

ModificationImpactExample
Fluorination at phenyl ringIncreases metabolic stability4-Fluoro analog shows 50% longer plasma half-life in rats vs. parent compound
Methyl branchingReduces blood-brain barrier penetration3-Methyl derivative exhibits 70% lower brain/plasma ratio

Q. Methodology :

  • LogP Measurement : Shake-flask method (logP = 2.1 for parent vs. 2.5 for 4-Fluoro analog) .
  • Microsomal Stability Assay : Parent compound t1/2 = 30 min vs. 45 min for fluorinated derivative .

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